(3-(5-Ethoxy-5-oxopentyl)phenyl)boronsäure

Übersicht

Beschreibung

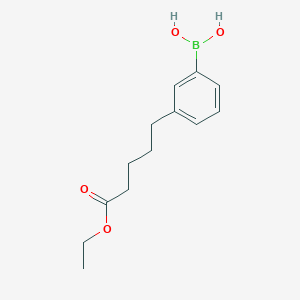

(3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid is an organic compound with the molecular formula C13H19BO4 It features a boronic acid functional group attached to a phenyl ring, which is further connected to a 5-carbon side chain containing an ethoxy group and a ketone group

Wissenschaftliche Forschungsanwendungen

(3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid has several applications in scientific research:

Organic Synthesis: Used as a building block in Suzuki-Miyaura coupling reactions to create complex molecules.

Medicinal Chemistry: Potentially useful in the synthesis of pharmaceuticals due to its ability to form stable carbon-carbon bonds.

Bioorthogonal Chemistry: Can be involved in bioorthogonal click chemistry reactions, which occur inside living systems without interfering with natural biological processes.

Wirkmechanismus

Target of Action

Mode of Action

The mode of action of (3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid involves its participation in Suzuki-Miyaura couplings. These reactions involve coupling the boronic acid with an organic halide in the presence of a palladium catalyst to form a new carbon-carbon bond.

Biochemical Pathways

Pharmacokinetics

The compound’s predicted boiling point is 4133±550 °C, and its predicted density is 111±01 g/cm3 . These properties may influence its bioavailability.

Result of Action

The result of the action of (3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid is the formation of a new carbon-carbon bond through the Suzuki-Miyaura coupling. This reaction is crucial in the synthesis of complex organic molecules.

Action Environment

The action of (3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid can be influenced by environmental factors. For instance, the compound should be stored at 2-8°C . Additionally, it should be handled and stored in a specialized laboratory environment to avoid contact with skin and eyes and inhalation of dust and solutions .

Biochemische Analyse

Biochemical Properties

(3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of the boronic acid with an organic halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The nature of these interactions is primarily based on the ability of the boronic acid group to form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in organic synthesis .

Cellular Effects

The effects of (3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid on various types of cells and cellular processes are still under investigation. Its role in facilitating the Suzuki-Miyaura coupling reaction suggests that it may influence cell function by participating in the synthesis of bioactive molecules. These molecules can impact cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form covalent bonds with biomolecules may also affect cellular processes by modifying the activity of enzymes and other proteins.

Molecular Mechanism

At the molecular level, (3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid exerts its effects through its participation in the Suzuki-Miyaura coupling reaction. This reaction involves the oxidative addition of an organic halide to a palladium catalyst, followed by transmetalation with the boronic acid, and finally reductive elimination to form the new carbon-carbon bond . The boronic acid group in the compound forms reversible covalent bonds with diols and other nucleophiles, facilitating the transmetalation step of the reaction.

Temporal Effects in Laboratory Settings

The stability and degradation of (3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid in laboratory settings are crucial for its effectiveness in biochemical reactions. The compound is stable under recommended storage conditions, typically at 2-8°C . Over time, the compound may degrade, affecting its ability to participate in reactions. Long-term studies on its effects on cellular function in in vitro or in vivo settings are limited, but its stability and reactivity suggest that it can be a reliable reagent for extended periods under proper storage conditions .

Metabolic Pathways

(3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid is involved in metabolic pathways related to its role in organic synthesis. The compound interacts with enzymes and cofactors that facilitate the Suzuki-Miyaura coupling reaction, leading to the formation of new carbon-carbon bonds . The metabolic flux and levels of metabolites may be influenced by the presence of this compound, although detailed studies on its metabolic pathways are limited.

Transport and Distribution

The transport and distribution of (3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid within cells and tissues are influenced by its chemical properties. The compound’s solubility in organic solvents suggests that it can be readily taken up by cells and distributed within various cellular compartments .

Subcellular Localization

The subcellular localization of (3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid is likely influenced by its ability to form covalent bonds with biomolecules. This property may direct the compound to specific cellular compartments or organelles where it can exert its effects . The presence of targeting signals or post-translational modifications that direct its localization has not been extensively studied, but its chemical properties suggest potential for specific subcellular targeting.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

A commonly used preparation method for (3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid involves the condensation reaction of the corresponding phenylboronic acid with ethyl 5-bromovalerate . This reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for (3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid are not well-documented, the general approach would likely involve large-scale synthesis using similar condensation reactions. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

(3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid primarily participates in Suzuki-Miyaura coupling reactions . This reaction involves the coupling of the boronic acid with an organic halide (RX) in the presence of a palladium catalyst to form a new carbon-carbon bond.

Common Reagents and Conditions

Reagents: Palladium catalyst (e.g., Pd(PPh3)4), organic halide (e.g., aryl bromide), base (e.g., potassium carbonate)

Conditions: Typically carried out in an inert atmosphere (e.g., nitrogen or argon) with a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (e.g., 80-100°C).

Major Products

The major products of Suzuki-Miyaura coupling reactions involving (3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylboronic Acid: A simpler boronic acid with a phenyl ring and boronic acid group.

4-Carboxyphenylboronic Acid: Contains a carboxyl group in addition to the boronic acid group.

Pinacolborane: A boronic ester used in similar coupling reactions.

Uniqueness

(3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid is unique due to its specific structure, which includes a 5-carbon side chain with an ethoxy group and a ketone group. This structure provides additional functional groups that can participate in further chemical reactions, making it a versatile intermediate in organic synthesis.

Biologische Aktivität

(3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. Boronic acids, including this compound, have been recognized for their biological activities, including anticancer, antibacterial, and antiviral properties. This article reviews the biological activity of (3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid, supported by relevant data tables, case studies, and research findings.

- Molecular Formula : C13H19BO4

- Molecular Weight : 250.1 g/mol

- CAS Number : 1072946-57-6

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with various biological molecules, enhancing its potential as a therapeutic agent.

Boronic acids can interact with biomolecules through Lewis acid-base chemistry. They form complexes with nucleophilic sites in proteins and nucleic acids, which can lead to modulation of enzymatic activities and cellular processes. The specific interactions of (3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid with target biomolecules remain an area of ongoing research.

Anticancer Activity

Research indicates that boronic acids can inhibit proteasome activity, which is crucial for the degradation of proteins that regulate cell cycle and apoptosis. For instance:

- Bortezomib , a well-known boronic acid derivative, is used in treating multiple myeloma by inhibiting the proteasome pathway. Similar mechanisms may be explored for (3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid in cancer therapies .

Table 1: Summary of Anticancer Studies Involving Boronic Acids

Antibacterial Activity

Boronic acids have shown antibacterial properties against various pathogens. The mechanism often involves interference with bacterial cell wall synthesis or enzyme inhibition.

Table 2: Antibacterial Properties of Boronic Acids

| Compound | Target Bacteria | Activity Type | Reference |

|---|---|---|---|

| (3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid | Escherichia coli | Inhibitory | |

| Trifluoromethoxy phenylboronic acid | Bacillus cereus | Inhibitory |

Case Studies

A recent study highlighted the synthesis and biological characterization of various boronic acids, including derivatives similar to (3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid. The study focused on their potential as proteolysis targeting chimeras (PROTACs), which are designed to selectively degrade target proteins involved in cancer progression .

Eigenschaften

IUPAC Name |

[3-(5-ethoxy-5-oxopentyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO4/c1-2-18-13(15)9-4-3-6-11-7-5-8-12(10-11)14(16)17/h5,7-8,10,16-17H,2-4,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKBIWJNTRMUYTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CCCCC(=O)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674601 | |

| Record name | [3-(5-Ethoxy-5-oxopentyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072946-57-6 | |

| Record name | 1-Ethyl 3-boronobenzenepentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(5-Ethoxy-5-oxopentyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.